

# Potential applications of 1,4-Bis(hexyloxy)-2,5-diiodobenzene in materials science

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## Compound of Interest

Compound Name: 1,4-Bis(hexyloxy)-2,5-diiodobenzene

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## A Technical Guide to 1,4-Bis(hexyloxy)-2,5-diiodobenzene in Materials Science

For Researchers, Scientists, and Drug Development Professionals

### Introduction

**1,4-Bis(hexyloxy)-2,5-diiodobenzene** is an aromatic organic compound that has garnered significant interest in the field of materials science. Its molecular structure, featuring a central benzene ring functionalized with two hexyloxy side chains and two iodine atoms, makes it an excellent and versatile building block for the synthesis of advanced organic materials. The long hexyloxy chains enhance solubility and processability of the resulting materials, a crucial factor for their incorporation into various devices. The iodine atoms serve as reactive sites for a variety of cross-coupling reactions, enabling the construction of extended  $\pi$ -conjugated systems. This guide provides an in-depth overview of the synthesis, properties, and potential applications of **1,4-Bis(hexyloxy)-2,5-diiodobenzene**, with a focus on its role in the development of novel conjugated polymers for electronic and optoelectronic applications.

### Physicochemical and Crystallographic Properties

**1,4-Bis(hexyloxy)-2,5-diiodobenzene** is a centrosymmetric molecule. The hexyloxy chains typically adopt a fully extended, all-trans conformation. The orientation of these alkyl chains

with respect to the benzene ring can differ from its bromo-analogue, which influences the crystal packing. In the solid state, molecules of **1,4-Bis(hexyloxy)-2,5-diiodobenzene** are linked via C—H··· $\pi$  contacts, forming a two-dimensional network, in contrast to the Br···Br interactions observed in the bromo-analogue[1].

Property	Value	Reference
Molecular Formula	C <sub>18</sub> H <sub>28</sub> I <sub>2</sub> O <sub>2</sub>	[1]
Molecular Weight	530.20 g/mol	[1]
Crystal System	Monoclinic	[1]
Space Group	P2 <sub>1</sub> /c	[1]
a	9.4481 (9) Å	[1]
b	7.8455 (6) Å	[1]
c	13.457 (2) Å	[1]
$\beta$	92.148 (12)°	[1]
V	996.80 (16) Å <sup>3</sup>	[1]
Z	2	[1]

Table 1: Crystallographic Data for **1,4-Bis(hexyloxy)-2,5-diiodobenzene**.

Technique	Data	Reference
<sup>1</sup> H NMR (400 MHz, CDCl <sub>3</sub> )	$\delta$ 7.17 (s, 2H), 3.93 (t, J = 6.6 Hz, 4H), 1.80 (quint, J = 6.6 Hz, 4H), 1.50 (m, 4H), 1.35 (m, 8H), 0.91 (t, J = 7.0 Hz, 6H)	[1]
<sup>13</sup> C NMR (100 MHz, CDCl <sub>3</sub> )	$\delta$ 152.8, 122.7, 86.3, 70.3, 31.4, 29.1, 25.7, 22.6, 14.0	[1]
Mass Spec. (EI)	[M] <sup>+</sup> = 529.95	[1]

Table 2: Spectroscopic Data for **1,4-Bis(hexyloxy)-2,5-diiodobenzene**.

## Experimental Protocols

### Synthesis of 1,4-Bis(hexyloxy)-2,5-diiodobenzene

A common and effective method for the synthesis of **1,4-Bis(hexyloxy)-2,5-diiodobenzene** is the iodination of 1,4-bis(hexyloxy)benzene.<sup>[1][2]</sup>

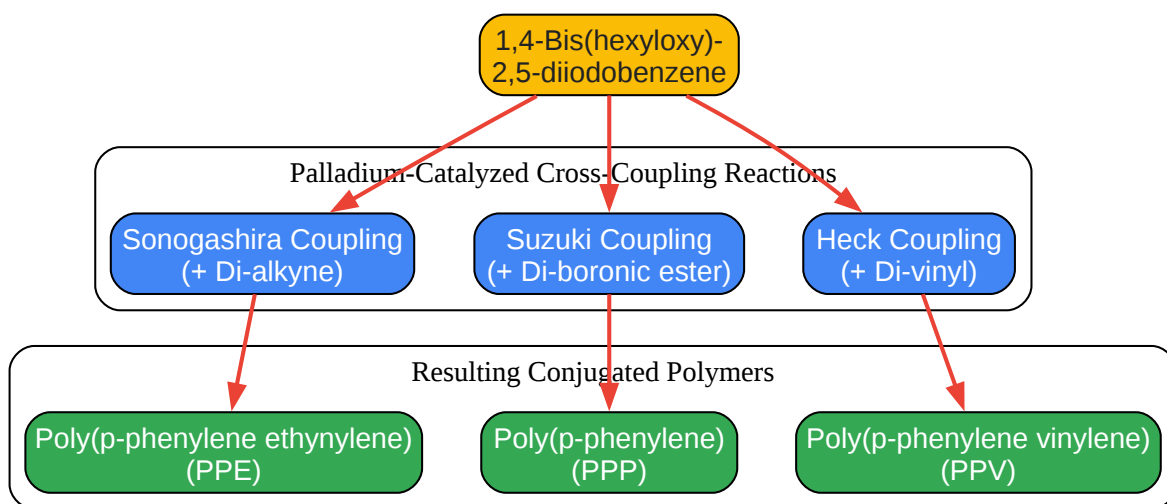
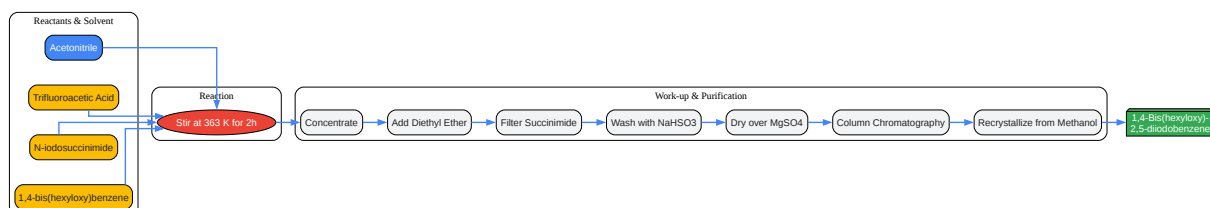
Materials:

- 1,4-bis(hexyloxy)benzene
- N-iodosuccinimide (NIS)
- Trifluoroacetic acid (TFA)
- Dry acetonitrile
- Diethyl ether
- 10% aqueous sodium bisulfite ( $\text{NaHSO}_3$ )
- Magnesium sulfate ( $\text{MgSO}_4$ )
- Silica gel
- Petroleum ether
- Dichloromethane ( $\text{CH}_2\text{Cl}_2$ )
- Methanol

Procedure:

- To a solution of 1,4-bis(hexyloxy)benzene (0.75 mmol) and N-iodosuccinimide (2.40 mmol) in dry acetonitrile (5.0 ml), add trifluoroacetic acid (1.50 mmol) at room temperature.
- Heat the mixture to 363 K (90 °C) and stir for 2 hours.
- Cool the reaction mixture to room temperature and concentrate it under reduced pressure.

- Add diethyl ether (30 ml) to the residue. A white precipitate of succinimide will form.
- Filter the heterogeneous mixture to remove the succinimide.
- Wash the organic layer with 10% aqueous  $\text{NaHSO}_3$  (3 x 30 ml) and dry over  $\text{MgSO}_4$ .
- Purify the crude product by column chromatography on silica gel using a mixture of petroleum ether and  $\text{CH}_2\text{Cl}_2$  (5:1) as the eluent.
- Further purify the product by recrystallization from methanol.
- Single crystals suitable for X-ray diffraction can be grown by slow evaporation of a concentrated solution in  $\text{CH}_2\text{Cl}_2$  at room temperature.[\[1\]](#)



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## References

- 1. 1,4-Bis(hexyloxy)-2,5-diiodobenzene - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lee.chem.uh.edu [lee.chem.uh.edu]
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